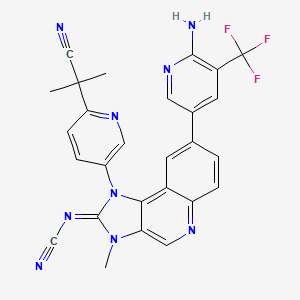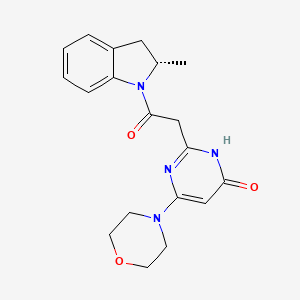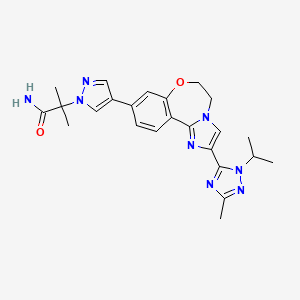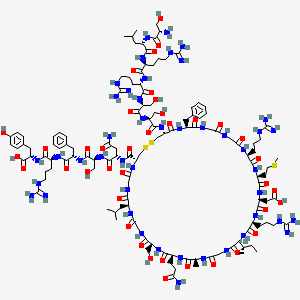
Carperitide
Descripción general
Descripción
Carperitide is a potent natriuretic peptide receptor (NPR)-A agonist with EC50 of 10.8 nM . It is used to treat congestive heart failure . Carperitide is a synthetic, recombinant atrial natriuretic peptide with both vasodilating and diuretic activity .
Chemical Reactions Analysis
Carperitide has vasodilatory effects of reducing cardiac preload and afterload, and natriuretic action . It enhances diuresis by suppressing the renin–angiotensin–aldosterone system (RAAS) .
Physical And Chemical Properties Analysis
Carperitide has a molecular weight of 3140.5 and is soluble in water . It should be stored at -20°C in a dry, sealed environment .
Aplicaciones Científicas De Investigación
Heart Failure Treatment
Carperitide, a recombinant form of human atrial natriuretic peptide (ANP), has been used in Japan for the treatment of acute decompensated heart failure . It alleviates clinical symptoms by promoting vasodilation and increasing salt and water excretion, which leads to a reduction of cardiac filling pressures .
Diuretic Effects
Carperitide provides natriuresis and diuresis, which are beneficial for patients with heart failure . These effects help to reduce fluid overload, a common problem in heart failure .
Vasodilation
Carperitide promotes vasodilation, which can help to reduce the workload on the heart and improve blood flow . This is particularly beneficial in conditions like heart failure, where the heart’s pumping ability is compromised .
Antiproliferation and Antihypertrophy
Carperitide has antiproliferative and antihypertrophic effects . This means it can help to prevent the abnormal growth or enlargement of cells, which is a common problem in conditions like heart failure .
Antifibrosis
Carperitide has antifibrotic effects . Fibrosis, or the formation of excess fibrous connective tissue, is a common issue in many heart conditions. By preventing fibrosis, Carperitide can help to maintain the normal structure and function of the heart .
Acute Heart Failure (AHF) Management
Carperitide is being studied for its efficacy in hospitalized patients with AHF . The Low-dose Administration of Carperitide for Acute Heart Failure (LASCAR-AHF) study is designed to evaluate whether intravenous Carperitide can reduce the risk of mortality and rehospitalization for HF in selected patients with AHF .
Cardioprotection in Acute Myocardial Infarction (AMI)
Carperitide has been shown to limit infarct size and improve cardiac function in patients with AMI . This suggests that it could be a valuable therapeutic option for patients with this condition .
Biomarker for Heart Failure
Both B-type natriuretic peptide (BNP) and N-terminal proBNP, which are related to ANP, are useful biomarkers for diagnosing and assessing the severity of heart failure . They can also guide therapy and predict prognosis in patients with heart failure .
Mecanismo De Acción
Target of Action
Carperitide, also known as Atriopeptin, primarily targets the Atrial Natriuretic Peptide Receptor-A (NPR-A) . This receptor, also known as guanylate cyclase-A, is found in vascular smooth muscle and endothelial cells . NPR-A plays a crucial role in regulating circulatory homeostasis in vertebrates .
Mode of Action
Carperitide binds to the NPR-A receptor, leading to increased intracellular concentrations of guanosine 3’5’-cyclic monophosphate (cGMP) . This binding results in smooth muscle cell relaxation . Additionally, carperitide inhibits endothelin-1 secretion in a dose-dependent manner .
Biochemical Pathways
The binding of Carperitide to the NPR-A receptor triggers the production of cGMP, which serves as a second messenger . cGMP activates protein kinase G (PKG) and phosphodiesterase (PDE), regulating various pathways including ion channels, protein phosphorylation, nuclear translocation, and gene expression . These changes exert biological effects such as natriuresis, diuresis, vasodilation, antiproliferation, antihypertrophy, and antifibrosis .
Pharmacokinetics
The pharmacokinetics of Carperitide in patients with acute decompensated heart failure has been studied. It was found that the systemic clearance of Carperitide was reduced by 50% or more in patients with acute decompensated heart failure or chronic severe heart failure . The median dose of Carperitide was 0.019 μg kg − 1 min − 1, and the Carperitide infusion period was 2.11 days .
Result of Action
Carperitide has several effects at the molecular and cellular level. It increases coronary blood flow (CBF), reduces myocardial contractile and metabolic dysfunction, and limits infarct size . Furthermore, it has been found to increase urine output and creatinine clearance, reduce serum creatinine levels, and decrease the use of diuretics .
Action Environment
The action of Carperitide can be influenced by various environmental factors. For instance, the presence of the NO synthase inhibitor Lx-nitroarginine methyl ester (L-NAME) can attenuate the increases in CBF, fractional shortening, and pH levels in coronary venous blood induced by Carperitide . Additionally, the timing of Carperitide administration can influence its effectiveness. It has been found that the administration of Carperitide within 2 hours of intravenous furosemide administration significantly increased urine output compared to an interval of 6 hours .
Safety and Hazards
Direcciones Futuras
Natriuretic peptides play multiple roles in different parts of the body, almost all of the activities related to this receptor system appear to have the potential to be harnessed to treat heart failure or symptoms associated with heart failure . Enormous efforts have been made in harnessing the understanding of natriuretic peptide processing and signaling for heart failure pharmacotherapy .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H203N45O39S3/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)/t64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQLIUXCMFBZME-MPVJKSABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H203N45O39S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346607 | |
| Record name | Carperitide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3080.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85637-73-6, 89213-87-6 | |
| Record name | Atrial Natriuretic Factor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085637736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carperitide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089213876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrial natriuretic peptide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carperitide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89213-87-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does carperitide exert its therapeutic effects?
A: Carperitide binds to specific receptors, primarily natriuretic peptide receptor-A (NPR-A), located on various cells throughout the body, including vascular smooth muscle cells, cardiac myocytes, and renal cells [, ]. This binding activates the enzyme guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. cGMP, in turn, initiates a cascade of downstream effects:
- Vasodilation: Relaxation of blood vessels, reducing preload and afterload on the heart. [, , ]
- Natriuresis and Diuresis: Promotes sodium and water excretion by the kidneys, reducing fluid overload. [, ]
- Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Decreases the production of hormones that contribute to vasoconstriction and fluid retention. [, , ]
- Anti-proliferative Effects: May inhibit the growth of cardiac fibroblasts, potentially limiting cardiac remodeling. []
Q2: What is the molecular formula and weight of carperitide?
A2: Carperitide (α-human atrial natriuretic polypeptide) has the molecular formula C141H205N55O46S2 and a molecular weight of 3,465.72 g/mol.
Q3: Are there any publicly available spectroscopic data for carperitide?
A3: The provided research papers do not include detailed spectroscopic data for carperitide.
Q4: The provided research focuses on the therapeutic aspects of carperitide. Are there studies exploring its material compatibility, stability, or catalytic properties outside of a biological context?
A4: The provided research articles primarily focus on the clinical applications and biological effects of carperitide. Therefore, information regarding its material compatibility, stability in non-biological environments, or potential catalytic properties is not covered in these studies.
Q5: Have computational chemistry techniques been applied to study carperitide? What insights have they provided?
A5: The provided research does not delve into detailed computational chemistry studies on carperitide. Information about simulations, QSAR models, or the impact of structural modifications on its activity and selectivity is not included. Similarly, details about carperitide's formulation strategies to enhance its stability, solubility, or bioavailability are not discussed.
Q6: How is carperitide administered, and what is its typical elimination half-life?
A: Carperitide is typically administered intravenously [, , , ]. Its elimination half-life is relatively short, ranging from approximately 20 to 30 minutes []. This short half-life necessitates continuous infusion to maintain therapeutic levels.
Q7: What factors influence the PK/PD profile of carperitide?
A7: Factors influencing the PK/PD of carperitide include:
- Renal Function: Carperitide clearance is reduced in patients with renal impairment, requiring dose adjustments [, ].
- Continuous Venovenous Hemofiltration (CVVHF): CVVHF can remove carperitide from the blood, potentially influencing its therapeutic effects and requiring careful monitoring [].
Q8: What are the primary in vitro and in vivo models used to study carperitide's efficacy?
A8: Researchers employ various models to investigate carperitide's efficacy:
- In vitro Studies: Cultured neonatal rat cardiomyocytes have been used to study carperitide's direct antioxidant effects on the heart [].
- Animal Models: Studies using dogs with experimentally induced heart failure [, , , , , ] and rats with heart failure after autoimmune myocarditis [] have provided insights into carperitide's hemodynamic, renal, and anti-remodeling effects.
Q9: What clinical trials have been conducted to evaluate carperitide's efficacy?
A9: Several clinical trials have assessed carperitide in various clinical scenarios:
- PROTECT Multicenter Randomized Controlled Study: This study demonstrated that low-dose carperitide infusion improved long-term prognosis in patients with acute decompensated heart failure (ADHF) [].
- Nihon University Working Group Study of Low-Dose HANP Infusion Therapy During Cardiac Surgery Trial for Postoperative Atrial Fibrillation: This trial found that perioperative carperitide infusion significantly reduced the occurrence of postoperative atrial fibrillation [, ].
- COMPASS Study: This prospective observational study indicated that carperitide monotherapy was effective in treating acute heart failure syndromes (AHFS) in patients with preserved blood pressure [].
Q10: Are there known mechanisms of resistance to carperitide?
A: Although long-term carperitide infusion may lead to attenuated beneficial effects on neurohumoral factors, potentially due to receptor down-regulation [], specific resistance mechanisms to carperitide are not explicitly discussed in the provided research. Information on cross-resistance with other compounds is also not available.
Q11: What are the known toxicological and safety concerns associated with carperitide?
A11: While carperitide is generally considered safe and well-tolerated, potential adverse effects, primarily related to its vasodilatory properties, have been reported. These include:
- Hypotension: A common side effect, particularly in patients with pre-existing low blood pressure or receiving high doses of carperitide [, , , ].
- Worsening Renal Function: Although carperitide possesses renal-protective properties, some studies suggest it might increase the risk of worsening renal function in specific patient populations, particularly those with pre-existing renal impairment or experiencing hypotension during treatment [, , , ].
Q12: The provided research emphasizes carperitide's systemic effects. Are there ongoing studies exploring targeted drug delivery approaches for this compound?
A12: The research papers primarily focus on the systemic administration and effects of carperitide. Specific strategies for targeted drug delivery are not addressed in these studies. Information on biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects is also limited. Similarly, the research does not elaborate on the analytical methods used to characterize, quantify, or monitor carperitide.
Q13: Is there research available on the environmental impact and degradation of carperitide?
A13: The provided scientific literature primarily focuses on the clinical applications of carperitide. Consequently, details regarding its environmental impact, degradation pathways, and potential ecotoxicological effects are not covered in these studies. Similarly, information on its dissolution, solubility in various media, and analytical method validation for quality control is not discussed.
Q14: What are some alternatives to carperitide for treating heart failure?
A14: Several alternative treatments exist for managing heart failure, including:
- Other Natriuretic Peptides: Nesiritide, another recombinant human BNP, offers similar hemodynamic effects [].
- Loop Diuretics: Furosemide is often used in conjunction with carperitide to enhance diuresis [].
- Vasodilators: Nitroglycerin and sodium nitroprusside can provide vasodilatory effects [].
- Positive Inotropes: Dobutamine improves cardiac contractility [].
Q15: What is the historical context of carperitide's development, and what are some future directions for research?
A15: The development of carperitide stemmed from the discovery and characterization of ANP and its beneficial effects in heart failure. Future research could explore:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





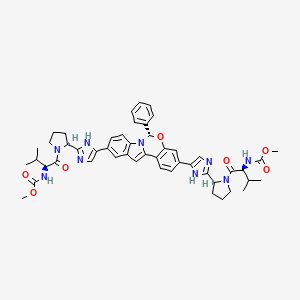

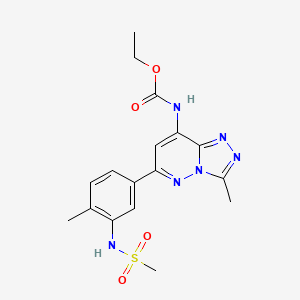
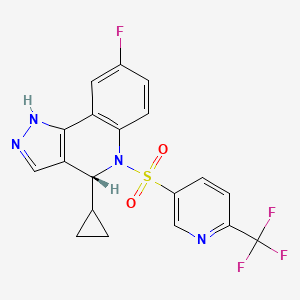
![N-(3-(4-methylpiperazin-1-yl)phenyl)-8-(4-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B612251.png)
![1-(4-(4-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea](/img/structure/B612254.png)
![methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B612256.png)
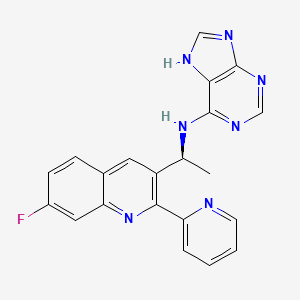
![5-(2-Amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide](/img/structure/B612260.png)
